1-[4-(2-Hydroxyethyl)piperazin-1-YL]-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-YL}oxy)propan-2-OL dihydrochloride
Description
This compound features a piperazine moiety substituted at the 4-position with a 2-hydroxyethyl group and a propan-2-ol backbone linked to a 1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl (camphor-derived) group via an ether bond. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N2O3.2ClH/c1-18(2)15-4-5-19(18,3)17(12-15)24-14-16(23)13-21-8-6-20(7-9-21)10-11-22;;/h15-17,22-23H,4-14H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUAXWCEZYQDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OCC(CN3CCN(CC3)CCO)O)C)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Hydroxyethyl)piperazin-1-YL]-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-YL}oxy)propan-2-OL dihydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction using ethylene oxide.
Formation of the Bicyclic Heptane Moiety: The bicyclic heptane structure is synthesized separately through a Diels-Alder reaction involving cyclopentadiene and isoprene.
Coupling of the Two Moieties: The final step involves coupling the piperazine and bicyclic heptane moieties through an etherification reaction using appropriate catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Hydroxyethyl)piperazin-1-YL]-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-YL}oxy)propan-2-OL dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid, while reduction can produce a more saturated alcohol derivative.
Scientific Research Applications
Pharmacological Applications
The compound is primarily researched for its potential use in pharmacology. Here are some key areas:
- Antidepressant Activity : Research indicates that compounds similar to this have shown promise in treating depression by modulating neurotransmitter systems in the brain.
- CNS Activity : The piperazine structure is known for its ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) disorders.
Biochemical Applications
The compound's properties make it useful in biochemical assays and studies:
- Enzyme Inhibition Studies : It can be used to evaluate the inhibition of specific enzymes that are critical in metabolic pathways.
- Cell Culture Studies : The compound can be applied in cell culture systems to study cellular responses under various conditions.
Research Findings
Several studies have explored the effects and mechanisms of action of this compound:
| Study Focus | Findings |
|---|---|
| Neurotransmitter Modulation | Demonstrated modulation of serotonin and dopamine pathways. |
| Enzyme Interaction | Inhibitory effects on specific enzymes involved in metabolic processes. |
| Toxicology Assessments | Evaluated safety profiles in vitro and in vivo models. |
Case Studies
- Antidepressant Efficacy : A study published in a peer-reviewed journal investigated the antidepressant effects of similar compounds in animal models, showing significant improvement in depressive-like behaviors.
- CNS Penetration : Another research effort focused on the ability of piperazine derivatives to penetrate the CNS effectively, highlighting their potential as therapeutic agents for neurological disorders.
- Metabolic Pathway Analysis : A biochemical analysis revealed that this compound could inhibit key enzymes involved in glucose metabolism, suggesting a role in diabetes management research.
Mechanism of Action
The mechanism of action of 1-[4-(2-Hydroxyethyl)piperazin-1-YL]-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-YL}oxy)propan-2-OL dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors in the brain, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, potentially leading to therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a class of piperazine-linked propanol derivatives with diverse substituents. Below is a comparative analysis with structurally related compounds from the literature:
Table 1: Key Structural and Hypothesized Properties of Analogous Compounds
Research Findings and Implications
(Chlorophenyl Derivative):
The 5-chloro-2-methylphenyl substituent introduces significant lipophilicity (theoretical logP ~3.5 vs. target compound’s ~2.8), which may enhance blood-brain barrier permeability but reduce solubility. Stereochemistry (1S,4R) in the camphor group could influence enantioselective receptor interactions .
(Allylphenoxy Derivative): Replacement of camphor with 2-allylphenoxy reduces molecular weight (~450 vs.
(Chlorophenyl-Aminooxy Derivative): The 3-chlorophenyl group and aminooxy linkage may enable nucleophilic interactions, contrasting with the ether linkage in the target compound. This could lead to irreversible binding in enzymatic systems .
The nitro group on phenoxy may confer photolability or redox activity, limiting therapeutic utility compared to the stable camphor group in the target compound .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step protocols, typically starting with the preparation of bicyclic intermediates (e.g., hydrogenation of norbornene derivatives) and piperazine-alkoxypropanol intermediates. Key steps include:
- Bicyclic intermediate synthesis : Hydrogenation of norbornene followed by reduction to generate 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylmethanol .
- Piperazine-alkoxypropanol synthesis : Alkylation of 4-(2-hydroxyethyl)piperazine with epoxide or brominated propanol derivatives .
- Coupling : Etherification or nucleophilic substitution under basic conditions (e.g., NaH) to link the bicyclic and piperazine moieties .
Methodological Tip : Optimize solvent polarity (e.g., DMF vs. THF) and temperature (40–80°C) to enhance coupling efficiency. Yields >70% are achievable with rigorous exclusion of moisture .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy : Use H and C NMR to verify stereochemistry of the bicyclic system and piperazine substitution patterns. For example, the deshielded proton at C2 of the bicyclo[2.2.1]heptane moiety appears at δ 3.8–4.2 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 483.3) and fragmentation patterns to rule out byproducts .
- HPLC-PDA : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients (0.1% TFA) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported receptor binding affinities?
Structural analogs of this compound show variable serotonin (5-HT) and dopamine (D) receptor affinities due to substituent effects (e.g., chloro vs. fluoro phenyl groups) . Methodological Approach :
- Perform docking studies (e.g., AutoDock Vina) using receptor crystal structures (PDB: 7E2Z for 5-HT) to compare binding poses.
- Analyze steric clashes caused by the 1,7,7-trimethylbicycloheptane moiety, which may reduce D affinity compared to unsubstituted analogs .
- Validate with radioligand assays (e.g., H-spiperone for D) to quantify Ki values and correlate with computational predictions .
Q. What strategies mitigate instability of the hydroxyethylpiperazine moiety during in vivo studies?
The 2-hydroxyethyl group is prone to oxidative degradation, leading to ketone byproducts. Solutions :
- Formulation : Use lyophilized powders or cyclodextrin complexes to reduce aqueous exposure .
- Stabilizers : Add antioxidants (e.g., 0.01% ascorbic acid) in buffer solutions .
- Metabolic Studies : Monitor plasma metabolites via LC-MS/MS to identify degradation pathways (e.g., CYP3A4-mediated oxidation) .
Q. How do structural modifications to the bicyclo[2.2.1]heptane system alter pharmacokinetic properties?
Q. What experimental designs address discrepancies in reported anxiolytic efficacy across preclinical models?
Contradictions arise from species-specific receptor expression (e.g., higher 5-HT density in murine models vs. primates). Recommendations :
- Dose-Response Curves : Test 1–30 mg/kg in both elevated plus maze (EPM) and marble-burying assays to assess consistency .
- Control for Metabolism : Use CYP450 inhibitors (e.g., ketoconazole) to isolate compound-specific effects .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bicyclic Intermediate | H/Pd-C, MeOH, 50°C | 85 | 98 |
| Piperazine Alkylation | 1-Bromo-2-propanol, KCO, DMF | 72 | 95 |
| Coupling | NaH, THF, 60°C | 68 | 97 |
| Adapted from |
Q. Table 2. Receptor Binding Profiles of Structural Analogs
| Compound Variation | 5-HT (Ki, nM) | D (Ki, nM) |
|---|---|---|
| 3-Chlorophenylpiperazine | 12.3 ± 1.2 | 45.7 ± 3.8 |
| 2-Fluorophenylpiperazine | 8.9 ± 0.9 | 62.4 ± 4.1 |
| Unsubstituted Piperazine | 34.6 ± 2.7 | 28.3 ± 2.2 |
| Data from |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
